molecular formula C22H22ClN5O2 B563704 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine CAS No. 1076199-83-1

2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine

Cat. No. B563704
M. Wt: 423.901
InChI Key: VQPSNEQQJJUAQM-UHFFFAOYSA-N
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Description

2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine is a chemical compound with the molecular formula C22H22ClN5O2 . It is an off-white solid and is useful in organic synthesis .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine consists of a purine ring substituted with a chlorine atom, an isopropyl group, and a complex amine group . The amine group contains two hydroxybenzyl groups attached to the nitrogen .


Physical And Chemical Properties Analysis

2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine is an off-white solid . It has a melting point of 157-160°C . It is slightly soluble in DMSO and methanol . The compound should be stored in a refrigerator .

Scientific Research Applications

Applications in Environmental Monitoring and Treatment

  • Occurrence and Fate in Aquatic Environments: Research into the behavior of parabens, which share the hydroxybenzyl component, in aquatic environments underscores the importance of understanding the environmental fate of chemical compounds. Parabens, due to their widespread use and continuous introduction into the environment, are always present at low concentration levels in effluents of wastewater treatment plants and surface waters. Similar compounds, due to their phenolic hydroxyl groups, can react with free chlorine, yielding halogenated by-products which are more stable and persistent. This indicates potential research applications of 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine in studying its stability, degradation, and potential by-products in aquatic systems (Haman et al., 2015).

Applications in Organic Synthesis and Catalysis

  • Synthesis and Structural Properties: The exploration of synthetic routes and structural properties of novel substituted compounds, as seen with the study of thiazolidin-4-ones, suggests applications in synthesizing and analyzing the structural characteristics of 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine. Understanding the reaction mechanisms and potential intermediates could be valuable for designing synthetic pathways and for the development of novel compounds with desired properties (Issac & Tierney, 1996).

Antioxidant and Pharmacological Effects

  • Pharmacological Review and Beneficial Properties: Studies on chlorogenic acid, a phenolic compound, highlight the potential for examining the antioxidant, anti-inflammatory, and various protective effects of similar compounds. Given the hydroxybenzyl component's role in antioxidant activity, research into the pharmacological effects of 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine could explore its potential benefits in health and disease treatment (Naveed et al., 2018).

properties

IUPAC Name

2-[[(2-chloro-9-propan-2-ylpurin-6-yl)-[(2-hydroxyphenyl)methyl]amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-14(2)28-13-24-19-20(25-22(23)26-21(19)28)27(11-15-7-3-5-9-17(15)29)12-16-8-4-6-10-18(16)30/h3-10,13-14,29-30H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPSNEQQJJUAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1N=C(N=C2N(CC3=CC=CC=C3O)CC4=CC=CC=C4O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652513
Record name 2,2'-[{[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]azanediyl}bis(methylene)]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine

CAS RN

1076199-83-1
Record name 2,2′-[[[2-Chloro-9-(1-methylethyl)-9H-purin-6-yl]imino]bis(methylene)]bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-[{[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]azanediyl}bis(methylene)]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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